3-(Benzenesulfinyl)cyclopent-2-en-1-one
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Overview
Description
3-(Benzenesulfinyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C11H10O2S It consists of a cyclopentenone ring substituted with a benzenesulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfinyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot synthesis method yields derivatives of cyclopent-2-en-1-one with reasonable efficiency .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(Benzenesulfinyl)cyclopent-2-en-1-one undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: The compound can act as a dienophile in cycloaddition reactions with dienes.
Common Reagents and Conditions:
Nucleophilic Conjugate Addition: Organocopper nucleophiles are commonly used.
Michael Reaction: Silyl enol ethers and siloxanes are typical reagents.
Diels-Alder Reaction: Various dienes can be used under thermal or catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a suitable diene can yield fused tricyclic systems .
Scientific Research Applications
3-(Benzenesulfinyl)cyclopent-2-en-1-one has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its reactivity and functional groups may be explored for developing new pharmaceuticals.
Industry: The compound can be used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfinyl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic addition reactions, where nucleophiles attack the β-carbon. This reactivity is facilitated by the electron-withdrawing effects of the sulfinyl group, which enhances the electrophilicity of the enone system .
Comparison with Similar Compounds
Cyclopentenone: An isomer of 3-(Benzenesulfinyl)cyclopent-2-en-1-one, containing a ketone and an alkene functional group.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Cycloheptenone: A seven-membered ring analog with comparable chemical properties.
Uniqueness: this compound is unique due to the presence of the benzenesulfinyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
64299-69-0 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
3-(benzenesulfinyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2S/c12-9-6-7-11(8-9)14(13)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |
InChI Key |
PFWDSKSCVNLFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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